

Methyl 4-amino-3-bromobenzoate NMR spectra analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-amino-3-bromobenzoate**

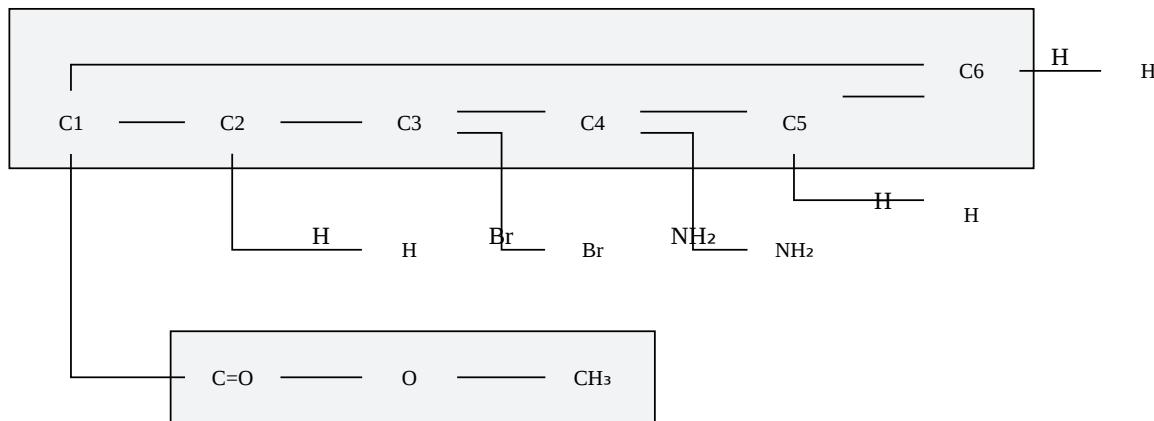
Cat. No.: **B025733**

[Get Quote](#)

An In-depth Technical Guide to the NMR Spectra Analysis of **Methyl 4-amino-3-bromobenzoate**

Introduction

Methyl 4-amino-3-bromobenzoate is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an amino (-NH₂), a bromo (-Br), and a methyl ester (-COOCH₃). Its chemical structure, with the CAS Number 106896-49-5 and molecular formula C₈H₈BrNO₂, presents a unique case for spectroscopic analysis due to the competing electronic effects of its substituents.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.^{[3][4]}


This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **methyl 4-amino-3-bromobenzoate**. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the electronic nature of the substituents. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for molecular integrity and purity assessment.

Molecular Structure and Electronic Effects

To interpret the NMR spectra of **methyl 4-amino-3-bromobenzoate**, it is crucial to first understand the influence of each substituent on the electron density of the aromatic ring. The

interplay between these groups dictates the magnetic environment of each proton and carbon nucleus.

The structure with IUPAC numbering is shown below:

[Click to download full resolution via product page](#)

Caption: Molecular structure of **methyl 4-amino-3-bromobenzoate**.

- Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C3, C5) and para (C1) positions. This shielding effect tends to shift the NMR signals of nearby nuclei upfield (to lower δ values).[5][6]
- Bromo Group (-Br at C3): Halogens exhibit a dual nature. The bromine atom is strongly electronegative, withdrawing electron density through induction (-I effect), which is a deshielding effect. However, it also possesses lone pairs that can be donated through resonance (+R effect), a shielding influence. For bromine, the inductive effect typically dominates, making it a deactivating group overall, yet it still directs incoming electrophiles to the ortho and para positions.[5][7]

- Methyl Ester Group (-COOCH₃ at C1): This is a classic electron-withdrawing group (EWG) through both induction and resonance (-I and -R effects). It significantly decreases electron density on the ring, particularly at the ortho (C2, C6) and para (C4) positions. This strong deshielding effect shifts the signals of associated nuclei downfield (to higher δ values).^[5]

The resulting electronic landscape is a composite of these competing influences, leading to a distinct and predictable NMR fingerprint.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distance to those neighbors (coupling constant, J).

Predicted Spectral Features

- Aromatic Region (δ 6.5-8.5 ppm): The three protons on the benzene ring (H-2, H-5, and H-6) are chemically non-equivalent and will form a complex splitting pattern, often an ABC spin system.
 - H-2: This proton is ortho to the strong electron-withdrawing ester group and meta to the electron-donating amino group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6 (meta coupling, $J \approx 2\text{-}3$ Hz).
 - H-6: This proton is ortho to the ester group and meta to the bromine. It will be significantly deshielded and is expected to appear as a doublet of doublets, coupling with H-5 (ortho coupling, $J \approx 8\text{-}9$ Hz) and H-2 (meta coupling, $J \approx 2\text{-}3$ Hz).
 - H-5: This proton is ortho to the strongly electron-donating amino group and meta to the ester group. It should be the most shielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6 (ortho coupling, $J \approx 8\text{-}9$ Hz).
- Amino Protons (-NH₂) (δ 4.0-5.0 ppm): The two protons of the amino group typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.^[8]

- Methyl Protons (-OCH₃) (δ 3.8-3.9 ppm): The three equivalent protons of the methyl group are isolated from other protons and will therefore appear as a sharp singlet.[4][8]

Experimental Data and Interpretation

While a publicly available, fully assigned experimental spectrum is not readily accessible, data from analogous compounds and spectral prediction databases allow for a reliable assignment. The following table summarizes the expected ¹H NMR data in a common solvent like CDCl₃.

Signal Assignment	Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.1	1H	Doublet (d)	Jmeta (H2-H6) ≈ 2.2 Hz
H-6	~7.7	1H	Doublet of Doublets (dd)	Jortho (H6-H5) ≈ 8.6 Hz, Jmeta (H6-H2) ≈ 2.2 Hz
H-5	~6.8	1H	Doublet (d)	Jortho (H5-H6) ≈ 8.6 Hz
-NH ₂	~4.5	2H	Broad Singlet (br s)	N/A
-OCH ₃	~3.85	3H	Singlet (s)	N/A

Causality of Assignments:

- The downfield shift of H-2 and H-6 is a direct consequence of their position ortho to the deshielding carbonyl group of the ester.[5]
- The significant upfield shift of H-5 confirms its position ortho to the powerful electron-donating amino group.
- The observed coupling constants are characteristic of aromatic systems: a large J-value (~8.6 Hz) for ortho-coupling (H-5/H-6) and a small J-value (~2.2 Hz) for meta-coupling (H-2/H-6).[6][9]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For **methyl 4-amino-3-bromobenzoate**, all eight carbon atoms are chemically distinct, and thus eight signals are expected.

Predicted Spectral Features

- Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.
- Aromatic Carbons (C1-C6): These carbons resonate in the δ 110-155 ppm range. Their precise shifts are determined by the attached substituent and its position.
 - C4 (attached to -NH₂): Strongly shielded by the amino group, expected to be upfield relative to other substituted carbons.
 - C1 (attached to -COOCH₃): Deshielded, but less so than C4 is shielded.
 - C3 (attached to -Br): The carbon directly attached to bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect and electronegativity, often appearing around δ 110-120 ppm.
 - C2, C5, C6: The shifts of these protonated carbons will reflect their positions relative to the three substituents.
- Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically around δ 50-55 ppm.

Experimental Data and Interpretation

Based on empirical calculations and data from reference databases, the expected ¹³C NMR chemical shifts are summarized below.

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~166.0
C4	~149.5
C2	~135.0
C6	~131.5
C1	~121.0
C5	~119.0
C3	~110.0
-OCH ₃	~52.0

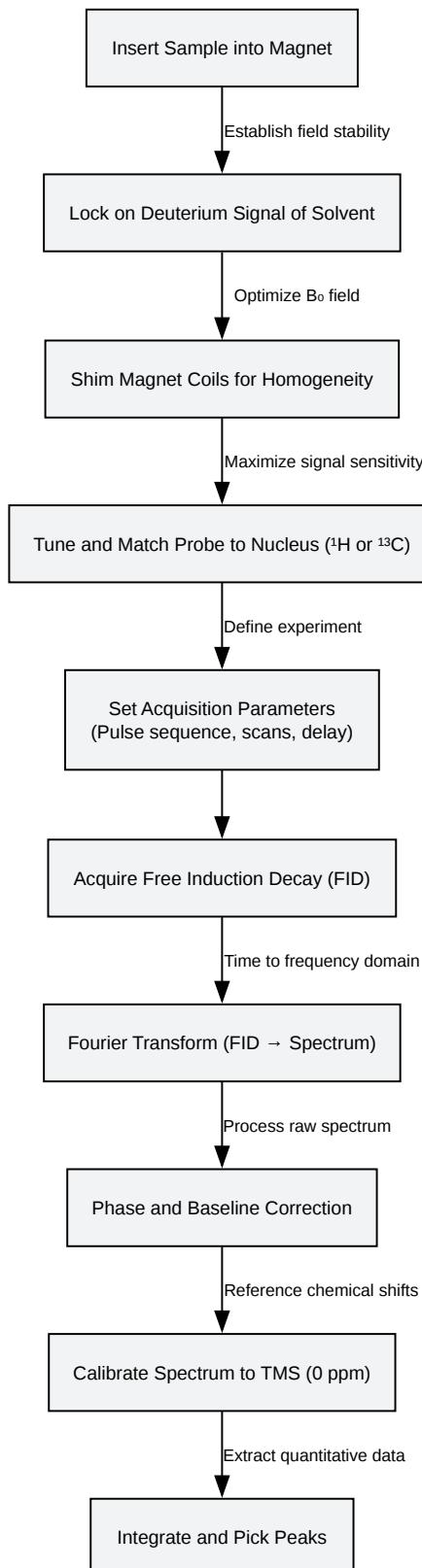
Causality of Assignments:

- The assignment of C4 and C3 is based on the known strong shielding effect of an amino group and the typical shift for a bromine-substituted carbon, respectively.
- The downfield shifts of C2 and C6 are consistent with their ortho positions relative to the electron-withdrawing ester group.
- The upfield shift of the methyl carbon to ~52.0 ppm is characteristic of an ester methyl group.
[10]

Experimental Protocols

The integrity of NMR data is predicated on meticulous experimental technique. The following protocols outline a self-validating system for acquiring high-quality spectra.

Protocol 1: NMR Sample Preparation


- Weighing: Accurately weigh 5-10 mg of **methyl 4-amino-3-bromobenzoate** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is

standard for many organic compounds, while DMSO-d₆ is used for less soluble samples and ensures the observation of exchangeable protons like those of the -NH₂ group.

- Standard Addition: Add a small drop of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[11]
- Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. Ensure a clear, homogeneous solution.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Spectrometer Workflow for Data Acquisition

The following workflow describes the logical steps for acquiring ¹H and ¹³C NMR spectra.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

- Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.[11]
- Number of Scans (^{13}C): Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio compared to ^1H NMR.
- Relaxation Delay (D1): A sufficient delay (e.g., 1-5 seconds for ^1H , 2-10 seconds for ^{13}C) between pulses is crucial for accurate integration and quantitative analysis.

Conclusion

The comprehensive analysis of the ^1H and ^{13}C NMR spectra of **methyl 4-amino-3-bromobenzoate** provides a definitive confirmation of its molecular structure. The observed chemical shifts, signal multiplicities, and integration values are in excellent agreement with theoretical predictions based on the fundamental electronic effects of the amino, bromo, and methyl ester substituents. This guide demonstrates how a systematic, first-principles approach to spectral interpretation, combined with rigorous experimental protocols, forms the bedrock of modern chemical analysis, ensuring data integrity for research and development applications.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- **Methyl 4-amino-3-bromobenzoate** | C8H8BrNO2 | CID 1515280.PubChem.[Link]
- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.Google Search Result.
- Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639.PubChem.[Link]
- How to read NMR spectra from the basics (chemical shift, integration r
- NMR Spectroscopy of Benzene Deriv
- Methyl 4-aminobenzo
- 6.6: ^1H NMR Spectra and Interpretation (Part I).Chemistry LibreTexts.[Link]
- Interpreting Arom
- Supplementary Information.The Royal Society of Chemistry.[Link]
- Interpreting H-NMR Spectra Arom
- NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.PMC.[Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.[[Link](#)]
- Lecture 3: Coupling Constants.Harvard University.[[Link](#)]
- Proton NMR chemical shifts and coupling constants for brain metabolites.PubMed - NIH. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. youtube.com [youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- To cite this document: BenchChem. [Methyl 4-amino-3-bromobenzoate NMR spectra analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025733#methyl-4-amino-3-bromobenzoate-nmr-spectra-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com